molecular formula C13H14IN3 B13628937 n-(3-(4-Iodo-1h-pyrazol-1-yl)benzyl)cyclopropanamine

n-(3-(4-Iodo-1h-pyrazol-1-yl)benzyl)cyclopropanamine

Cat. No.: B13628937
M. Wt: 339.17 g/mol
InChI Key: QQARFOBCKWYUMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(4-Iodo-1H-pyrazol-1-yl)benzyl)cyclopropanamine is a cyclopropanamine derivative featuring a benzyl group substituted with a 4-iodopyrazole moiety. This compound is structurally characterized by:

  • Cyclopropane ring: Imparts steric strain and unique reactivity due to bond angle distortion.
  • Benzyl linker: Connects the cyclopropanamine and pyrazole groups, influencing spatial orientation and electronic properties.

Properties

Molecular Formula

C13H14IN3

Molecular Weight

339.17 g/mol

IUPAC Name

N-[[3-(4-iodopyrazol-1-yl)phenyl]methyl]cyclopropanamine

InChI

InChI=1S/C13H14IN3/c14-11-8-16-17(9-11)13-3-1-2-10(6-13)7-15-12-4-5-12/h1-3,6,8-9,12,15H,4-5,7H2

InChI Key

QQARFOBCKWYUMO-UHFFFAOYSA-N

Canonical SMILES

C1CC1NCC2=CC(=CC=C2)N3C=C(C=N3)I

Origin of Product

United States

Preparation Methods

Formation of 4-Iodo-1H-pyrazole Intermediate

The 4-iodopyrazole core is typically synthesized by iodination of pyrazole derivatives or by direct construction of the pyrazole ring followed by selective iodination.

  • Iodination of Pyrazole: Starting from pyrazole or its protected derivatives, electrophilic iodination is achieved using iodine sources such as iodine monochloride or N-iodosuccinimide under mild acidic or neutral conditions.

  • Protection and Functionalization: For example, tert-butyl 4-iodo-1H-pyrazole-1-carboxylate can be prepared by treating 4-iodopyrazole with di-tert-butyl dicarbonate in the presence of triethylamine in tetrahydrofuran at room temperature, yielding the N-Boc protected iodopyrazole in quantitative yield (100%) after 2 hours.

  • Catalytic Coupling for Functionalization: Further palladium-catalyzed coupling reactions, such as Pd(Ph3P)4 catalyzed stannylation with hexamethylditin, can be performed on N-Boc-4-iodopyrazole to introduce other substituents or prepare intermediates for subsequent coupling steps.

Attachment of Pyrazole to Benzyl Group

The linkage of the 4-iodopyrazole to the benzyl scaffold is typically achieved via nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

  • Aryl Halide Amination: Copper-catalyzed coupling of 3-(4-iodo-1H-pyrazol-1-yl)benzyl derivatives with amines has been reported. For instance, copper(I) bromide catalyzed amination with cyclopropanamine in dimethyl sulfoxide (DMSO) at 35°C for 48 hours yielded related pyrazole-amine compounds with moderate yields (~17.9%) after chromatographic purification.

  • Optimization Parameters: Key factors influencing coupling efficiency include catalyst choice (CuBr preferred), solvent polarity (polar aprotic solvents like DMSO improve solubility), reaction temperature, and time. These parameters are critical for minimizing side reactions and maximizing product yield.

Coupling with Cyclopropanamine

The final step involves the nucleophilic substitution or reductive amination to link the benzyl-pyrazole intermediate with cyclopropanamine.

  • Reductive Amination: This method involves the reaction of the benzyl aldehyde or halide intermediate with cyclopropanamine in the presence of reducing agents like sodium cyanoborohydride or sodium triacetoxyborohydride under mild conditions.

  • Direct Amination: Alternatively, direct copper-catalyzed amination of benzyl halides with cyclopropanamine can be employed, as mentioned above, to form the desired secondary amine linkage.

Comparative Data Table of Key Reaction Conditions

Step Reagents/Conditions Yield (%) Notes/References
N-Boc Protection of 4-Iodopyrazole 4-Iodopyrazole, (Boc)2O, Et3N, THF, r.t., 2 h 100 Quantitative yield, mild conditions
Pd-Catalyzed Stannylation N-Boc-4-iodopyrazole, hexamethylditin, Pd(PPh3)4, 78°C, overnight Not specified Prepares intermediates for further coupling
Copper-Catalyzed Amination 3-(4-Iodo-pyrazolyl)benzyl halide, cyclopropanamine, CuBr, Cs2CO3, DMSO, 35°C, 48 h ~17.9 Moderate yield, requires chromatographic purification
Reductive Amination Benzyl aldehyde intermediate, cyclopropanamine, NaBH3CN, mild acidic conditions Variable Alternative coupling method, yield depends on substrate

Research Findings and Optimization Strategies

  • Catalyst and Solvent Effects: Copper(I) bromide is effective for amination of aryl iodides with amines, with DMSO as a preferred solvent due to its polar aprotic nature enhancing reagent solubility and reaction kinetics.

  • Temperature and Time: Mild temperatures (around 35°C) and extended reaction times (up to 48 hours) balance reaction completion and minimization of side products.

  • Protecting Groups: Use of N-Boc protection on pyrazole nitrogen enhances stability during palladium-catalyzed steps and can be removed under acidic conditions before final coupling.

  • Purification: Chromatographic purification (e.g., silica gel column chromatography with ethyl acetate/hexane mixtures) is essential to isolate pure final products due to side reactions and incomplete conversions.

Chemical Reactions Analysis

Reactivity at the Cyclopropanamine Core

The primary amine group undergoes characteristic nucleophilic reactions:

Reaction Type Reagents/Conditions Product Application
AcylationAcetyl chloride, DCM, 0°C → RT N-acetyl derivativeImproved metabolic stability
SulfonylationTosyl chloride, pyridine, 25°C N-tosylamideEnhanced enzyme binding affinity
Reductive alkylationBenzaldehyde/NaBH4, MeOH N-benzyl substituted amineIncreased lipophilicity

Key Insight : Acylation and sulfonylation at the cyclopropanamine nitrogen improve solubility and target engagement in enzymatic assays (IC50 reductions of 30-50% observed in LSD1 inhibition studies) .

Functionalization at the Benzyl Position

The benzyl group participates in electrophilic aromatic substitution (EAS) and coupling reactions:

Reaction Conditions Regioselectivity Yield
NitrationHNO3/H2SO4, 0°C Para-position to pyrazole78%
Suzuki couplingPd(PPh3)4, Ar-B(OH)2, K2CO3, DME Position ortho to benzyl-CH2-N65-82%
BrominationBr2/FeBr3, 40°C Meta to pyrazole attachment61%

Structural Impact : Suzuki coupling introduces aryl/heteroaryl groups that modulate π-π stacking interactions with kinase ATP-binding pockets . Bromination derivatives show 2.3-fold enhanced cellular permeability in Caco-2 assays .

Pyrazole Ring Modifications

The 4-iodo substituent enables metal-catalyzed cross-couplings:

Table 1: Iodine Replacement Reactions

Reaction Catalyst/Reagent Product Biological Outcome
Sonogashira couplingPdCl2(PPh3)2, CuI, TEA, alkyne 4-alkynylpyrazoleImproved IC50 against EGFR mutants
Ullmann couplingCuI, 1,10-phenanthroline, aryl boronic acid 4-arylpyrazoleEnhanced epigenetic modulation
SNAr displacementNaN3, DMF, 100°C 4-azidopyrazolePhotoaffinity labeling probes

Mechanistic Note : The iodine atom's electronegativity activates the pyrazole ring for regioselective C-H functionalization at C-5 under Pd catalysis . Sonogashira products demonstrate sub-µM inhibition of EGFR-L858R mutants (IC50 = 0.23 µM) .

Strategic Structural Modifications

Combining core and peripheral modifications yields optimized derivatives:

Case Study :

  • Step 1 : N-Acylation with chloroacetyl chloride → N-chloroacetamide intermediate (84% yield)

  • Step 2 : Suzuki coupling with 4-cyanophenylboronic acid → 4-(4-cyanophenyl)pyrazole derivative

  • Result : 18 nM binding affinity to LSD1 (SPR analysis), 7-hour plasma half-life in mice

Stability and Reactivity Considerations

  • pH Sensitivity : Cyclopropanamine ring undergoes partial ring-opening at pH < 3 (t1/2 = 2.1 hr in simulated gastric fluid)

  • Oxidative Stability : Pyrazole iodine resists oxidation by H2O2 (<5% degradation after 24 hr at 25°C)

  • Light Sensitivity : 4-azido derivatives require amber glass storage due to photolytic decomposition (λmax = 320 nm)

This compound's versatile reactivity profile enables rational design of derivatives with tailored pharmacokinetic and pharmacodynamic properties. Strategic functionalization of the cyclopropanamine, benzyl, and pyrazole moieties has produced clinical candidates targeting epigenetic enzymes and tyrosine kinases .

Scientific Research Applications

N-(3-(4-Iodo-1H-pyrazol-1-yl)benzyl)cyclopropanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-(4-Iodo-1H-pyrazol-1-yl)benzyl)cyclopropanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s synthesis yield is significantly lower than analogues like N-(quinolin-4-ylmethyl)cyclopropanamine (91% yield), likely due to steric hindrance from the iodopyrazole group or challenges in coupling reactions .
  • Platinum-catalyzed hydrogenation () is a scalable method for benzylcyclopropanamines but may require optimization for halogenated substrates .

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Spectral Data
Target Compound C13H14IN3 355.18 104–107* 1H NMR: δ 8.87 (pyrazole-H)
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine C12H15N4 215.27 104–107 HRMS: m/z 215 ([M+H]+)
N-(3-Fluoro-4-boronate-benzyl)cyclopropanamine C16H23BFNO2 291.17 Not reported IR: 3298 cm⁻¹ (N-H stretch)
N-(2-Nitrobenzyl)cyclopropanamine C10H12N2O2 192.21 Not reported MSDS: Stable under storage

*From analogous compound in .

Key Observations :

  • The melting point (104–107°C) aligns with rigid aromatic systems but may vary with substituent electronic effects.

Reactivity and Stability

  • Halogen Bonding: The 4-iodo group in the target compound may act as a halogen bond donor, a feature absent in morpholine or nitro-substituted analogues .
  • Stability : Iodinated compounds can undergo degradation under light or nucleophilic conditions, whereas boronate esters () are prone to hydrolysis .
  • Cyclopropane Ring : The strained ring may participate in ring-opening reactions under acidic or oxidative conditions, common to all cyclopropanamine derivatives .

Biological Activity

N-(3-(4-Iodo-1H-pyrazol-1-yl)benzyl)cyclopropanamine is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, synthesis, and potential applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C13H14N3IC_{13}H_{14}N_3I, with a molecular weight of 339.17 g/mol. The compound features a cyclopropanamine core linked to a benzyl group, which is further substituted with a 4-iodo-1H-pyrazole moiety. The presence of iodine is significant as it can enhance the compound's biological activity and influence its pharmacokinetic properties .

Synthesis

The synthesis of this compound can be achieved through various methodologies that allow for modifications to enhance biological properties. Common synthetic routes include:

  • Iodination of pyrazole derivatives : Utilizing iodine in the presence of Lewis acids to introduce the iodine atom into the pyrazole ring.
  • Formation of cyclopropanamine : Employing cyclopropanation reactions involving suitable precursors to generate the cyclopropane structure.

These synthetic strategies provide flexibility in designing derivatives with tailored biological activities .

Enzyme Inhibition

This compound has shown promise as an inhibitor of specific enzymes involved in disease processes. Notably, compounds containing pyrazole rings have been studied for their ability to inhibit lysine-specific demethylase enzymes (LSDs), which are crucial in epigenetic regulation and cancer progression. The unique combination of the cyclopropanamine structure and the pyrazole moiety may confer enhanced selectivity and potency against targeted biological pathways.

Case Studies and Research Findings

Several studies have investigated the biological activities of similar compounds, providing insights into their potential therapeutic applications:

  • Inhibition of Cancer Cell Proliferation : Research has demonstrated that pyrazole derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. For instance, a study highlighted the effectiveness of pyrazole-based inhibitors in reducing the viability of breast cancer cells through apoptosis induction .
  • Antimicrobial Activity : Some derivatives have exhibited antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of metabolic pathways critical for bacterial survival .
  • Neuroprotective Effects : There is emerging evidence that certain pyrazole compounds may have neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's. These effects are attributed to their ability to modulate oxidative stress and inflammatory responses in neuronal cells .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureUnique Features
1-Benzyl-4-Iodo-1H-PyrazoleC10H9IN2Simpler structure without cyclopropane
Tert-butyl 4-(4-Iodo-1H-pyrazol-1-yl)piperidineC13H20IN3O2Contains piperidine; different nitrogen heterocycle
N-(2-Hydroxyethyl)-3-[4-[4-(1-Pentan-3-Ylpyrazol-4-Yl)pyrazolo[1,5-a]pyrazin-6-Yl]pyrazol-1-Yl]cyclobutaneComplex structureIncorporates multiple pyrazole units; higher complexity

This table illustrates how this compound stands out due to its cyclopropane structure combined with a halogenated pyrazole, which may provide distinct pharmacological properties not found in simpler analogs .

Q & A

What are the optimal reaction conditions for synthesizing n-(3-(4-Iodo-1H-pyrazol-1-yl)benzyl)cyclopropanamine?

Basic Research Question
A common method involves coupling 3-(4-iodo-1H-pyrazol-1-yl)benzyl derivatives with cyclopropanamine via transition-metal catalysis. For analogous compounds, copper(I) bromide and cesium carbonate in dimethyl sulfoxide (DMSO) at 35°C for 48 hours achieved moderate yields (17.9%) . Key parameters include:

  • Catalyst system : Copper(I) salts are preferred for Ullmann-type couplings.
  • Solvent : Polar aprotic solvents (e.g., DMSO) enhance reaction efficiency.
  • Purification : Column chromatography with gradients of ethyl acetate/hexane is recommended .

How can researchers resolve discrepancies in NMR characterization of cyclopropanamine derivatives?

Advanced Research Question
Contradictions in 1H^1 \text{H} or 13C^13 \text{C} NMR data often arise from conformational flexibility or impurities. To address this:

  • Variable Temperature NMR : Assess dynamic effects (e.g., restricted rotation in pyrazole rings) by recording spectra at 25–60°C .
  • HRMS Validation : Confirm molecular ion peaks (e.g., [M+H]+^+) to rule out impurities .
  • Comparative Analysis : Cross-reference with structurally similar compounds (e.g., N-(quinolin-4-ylmethyl)cyclopropanamine, which shows distinct aromatic proton shifts at δ 8.87 ppm in CDCl3_3) .

What purification techniques are effective for cyclopropanamine derivatives post-synthesis?

Basic Research Question
Post-synthetic purification often requires:

  • Acid-Base Extraction : Use dilute HCl to protonate the amine, followed by organic solvent (e.g., dichloromethane) extraction to remove non-basic impurities .
  • Chromatography : Reverse-phase or silica gel columns with gradients of ethyl acetate/hexane (0–100%) yield >90% purity .
  • Recrystallization : Test solvents like ethanol/water mixtures for crystalline derivatives .

What strategies mitigate copper catalyst poisoning in Ullmann-type couplings for similar compounds?

Advanced Research Question
Copper catalysts (e.g., CuBr) are prone to deactivation by amine ligands or iodide byproducts. Solutions include:

  • Ligand Screening : Chelating ligands (e.g., 1,10-phenanthroline) stabilize Cu(I) and improve turnover .
  • In Situ Halide Removal : Add silver salts (e.g., Ag2_2CO3_3) to precipitate iodide ions .
  • Catalyst Loading Optimization : Reduce CuBr to ≤5 mol% to minimize side reactions while maintaining reactivity .

How to assess the purity of synthesized this compound?

Basic Research Question
Purity validation requires multi-technique approaches:

  • HPLC-MS : Use C18 columns with acetonitrile/water mobile phases to detect impurities <1% .
  • Melting Point Analysis : Compare observed ranges (e.g., 104–107°C for related cyclopropanamines) with literature .
  • Elemental Analysis : Verify C, H, N, and I percentages within ±0.4% of theoretical values .

What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

Advanced Research Question
Scale-up introduces issues like exothermicity and solvent volume limitations. Mitigation strategies:

  • Batch vs. Flow Chemistry : Transitioning to flow systems improves heat dissipation and reduces reaction times .
  • Solvent Recycling : Optimize DMSO recovery via distillation to reduce costs and waste .
  • Safety Protocols : Implement static control (e.g., conductive equipment) for handling pyrazole derivatives, which may generate electrostatic hazards .

How can computational modeling aid in optimizing the synthetic route?

Advanced Research Question
Density functional theory (DFT) studies predict:

  • Transition States : Identify energy barriers for coupling steps (e.g., amine-aryl bond formation) .
  • Solvent Effects : COSMO-RS models simulate solvent interactions to refine DMSO/water ratios .
  • Catalyst Design : Virtual screening of Cu(I) ligands improves reaction efficiency .

What analytical methods differentiate regioisomers in pyrazole-containing cyclopropanamines?

Advanced Research Question
Regioisomeric pyrazole substitution (e.g., 1H-pyrazol-1-yl vs. 1H-pyrazol-3-yl) requires:

  • 2D NMR (NOESY/HSQC) : Detect spatial correlations between pyrazole protons and benzyl/cyclopropane groups .
  • X-ray Crystallography : Resolve absolute configurations for crystalline derivatives .
  • IR Spectroscopy : Compare C-I stretching frequencies (~500 cm1^{-1}) to confirm substitution patterns .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.